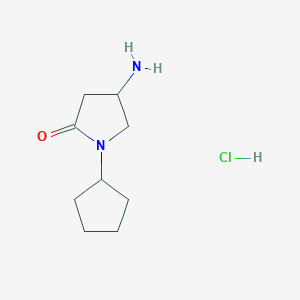

![molecular formula C24H23N5OS B1379075 N-[2-Amino-5-(2-thienyl)phenyl]-2-(1-piperazinyl)-6-quinolinecarboxamide](/img/structure/B1379075.png)

N-[2-Amino-5-(2-thienyl)phenyl]-2-(1-piperazinyl)-6-quinolinecarboxamide

Overview

Description

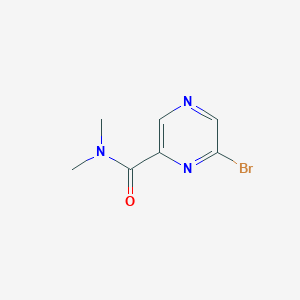

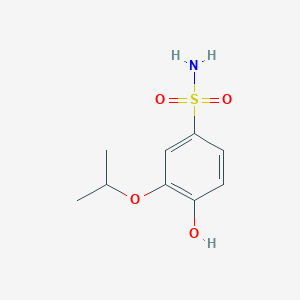

“N-[2-Amino-5-(2-thienyl)phenyl]-2-(1-piperazinyl)-6-quinolinecarboxamide” is a compound with the molecular formula C24H23N5OS. It is also known by the synonyms ACY-957 and HDAC Inhibitor C001 . The compound has a molecular weight of 429.5 g/mol .

Molecular Structure Analysis

The compound’s structure includes a quinoline ring, a piperazine ring, and a thiophenyl group . The InChI string representation of the molecule isInChI=1S/C24H23N5OS/c25-19-6-3-17 (22-2-1-13-31-22)15-21 (19)28-24 (30)18-4-7-20-16 (14-18)5-8-23 (27-20)29-11-9-26-10-12-29/h1-8,13-15,26H,9-12,25H2, (H,28,30) . The Canonical SMILES representation is C1CN (CCN1)C2=NC3=C (C=C2)C=C (C=C3)C (=O)NC4=C (C=CC (=C4)C5=CC=CS5)N . Physical and Chemical Properties Analysis

The compound has a molecular weight of 429.5 g/mol . Its computed properties include an XLogP3-AA of 3.5, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, a rotatable bond count of 4, an exact mass of 429.16233155 g/mol, a monoisotopic mass of 429.16233155 g/mol, a topological polar surface area of 112 Ų, and a heavy atom count of 31 .Scientific Research Applications

Anticancer Activity

Quinoline derivatives, including those with piperazine groups, have been explored for their anticancer properties. These compounds have been found to inhibit the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. Quinoline derivatives are particularly noted for their anti-colorectal cancer activity, where they interfere with cellular mechanisms such as epidermal growth factor receptors, dihydrofolate reductase, and topoisomerases, among others. This suggests that N-[2-Amino-5-(2-thienyl)phenyl]-2-(1-piperazinyl)-6-quinolinecarboxamide could have potential applications in cancer research, particularly in identifying new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).

Optoelectronic Materials

Quinazoline and its derivatives have been extensively researched for their applications in electronic devices, including organic light-emitting diodes (OLEDs), due to their luminescent properties. The incorporation of quinazoline into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials. This indicates that this compound might be explored for its potential in the development of materials for optoelectronic applications, such as in OLEDs and dye-sensitized solar cells (Lipunova et al., 2018).

Corrosion Inhibition

Quinoline derivatives have also been identified as effective anticorrosive materials. These compounds form stable chelating complexes with metallic surfaces through coordination bonding, which is attributed to their high electron density. This property suggests that this compound could be investigated for its potential as a corrosion inhibitor, particularly for protecting metallic surfaces in industrial applications (Verma et al., 2020).

Mechanism of Action

- ACY-957 selectively inhibits histone deacetylases (HDACs), specifically HDAC1 and HDAC2 . These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins.

- Downstream effects involve specific genes related to cancer progression, immune response, and neuroinflammation .

- Its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) impact bioavailability and therapeutic efficacy .

Target of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Properties

IUPAC Name |

N-(2-amino-5-thiophen-2-ylphenyl)-2-piperazin-1-ylquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5OS/c25-19-6-3-17(22-2-1-13-31-22)15-21(19)28-24(30)18-4-7-20-16(14-18)5-8-23(27-20)29-11-9-26-10-12-29/h1-8,13-15,26H,9-12,25H2,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURDNNVAYZDGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)C5=CC=CS5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for ACY-957?

A1: ACY-957 functions as a selective inhibitor of Histone Deacetylase 1 and 2 (HDAC1/2) [, , , , ]. This inhibition leads to increased histone acetylation, particularly at the GATA2 gene locus, activating the GATA2 gene []. GATA2 is a transcription factor involved in the regulation of globin genes, including the fetal gamma-globin gene (HBG) responsible for fetal hemoglobin (HbF) production [].

Q2: What is the significance of inducing HbF production for treating diseases like sickle cell disease and β-thalassemia?

A2: HbF can substitute for defective adult hemoglobin found in individuals with sickle cell disease and β-thalassemia []. Increased HbF levels can ameliorate disease severity in these patients by improving red blood cell function and reducing complications [, ].

Q3: What evidence suggests that ACY-957's effect on HbF is mediated through GATA2?

A3: Several lines of evidence support this link:

- Gene expression profiling after ACY-957 treatment shows a significant increase in GATA2 mRNA levels, preceding the suppression of HbF repressors [].

- Overexpressing GATA2 in erythroid progenitor cells independently increases HBG mRNA and reduces adult beta-globin mRNA, mimicking the effect of ACY-957 [].

- Conversely, knocking down GATA2 attenuates HBG induction by ACY-957, demonstrating its necessity in this pathway [].

- Chromatin immunoprecipitation sequencing (ChIP-Seq) reveals increased GATA2 binding at its own regulatory regions after ACY-957 treatment, further supporting GATA2 activation [].

Q4: Has ACY-957 demonstrated efficacy in preclinical models?

A4: Yes, studies in both rats and monkeys have shown promising results. In rats, oral administration of ACY-957 led to a dose-dependent increase in epsilon-globin (HbE) mRNA, used as a surrogate marker for gamma-globin (HBG) in primates []. Similarly, in monkeys, ACY-957 induced a dose-dependent increase in both HBG mRNA and HbF protein []. Notably, different dosing schedules were explored, revealing that a 3-on-4-off schedule (3 days of dosing followed by 4 days off) yielded comparable efficacy to continuous dosing while minimizing toxicity [].

Q5: What are the potential advantages of using a selective HDAC1/2 inhibitor like ACY-957 compared to pan-HDAC inhibitors for HbF induction?

A5: Research suggests that inhibiting HDAC3, another class I HDAC, can lead to cytotoxicity and unwanted side effects []. By selectively targeting HDAC1/2, ACY-957 aims to increase the therapeutic window and minimize off-target toxicity, potentially leading to a safer treatment option for hemoglobinopathies [, ].

Q6: What are the next steps in the development of ACY-957 as a potential therapeutic?

A6: Further research is needed to optimize dose and schedule to maximize efficacy and minimize potential adverse effects [, ]. Additional preclinical studies may focus on exploring long-term safety and efficacy. If these studies yield positive results, clinical trials in humans with sickle cell disease or β-thalassemia could be initiated to evaluate the clinical efficacy and safety of ACY-957.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1378999.png)

![5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379006.png)

![2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1379008.png)